molecular formula C31H25F3N2O5S B5439281 (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B5439281
M. Wt: 594.6 g/mol
InChI Key: GRAMEUXBIZAQCM-AFUMVMLFSA-N
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Description

The compound (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a unique structure that includes a thiazolo-benzoxadiazocin core, which is known for its biological activity and potential therapeutic benefits.

Properties

IUPAC Name

(13E)-16-acetyl-13-[[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F3N2O5S/c1-17(37)26-27-22-9-4-5-10-24(22)41-30(26,2)35-29-36(27)28(38)25(42-29)14-18-11-12-23(39-3)19(13-18)16-40-21-8-6-7-20(15-21)31(32,33)34/h4-15,26-27H,16H2,1-3H3/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMEUXBIZAQCM-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiazolo-benzoxadiazocin core: This can be achieved through a cyclization reaction involving a thiazole derivative and a benzoxadiazole precursor under acidic or basic conditions.

    Introduction of the acetyl group: Acetylation of the core structure using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the benzylidene moiety: This involves a condensation reaction between the methoxybenzaldehyde derivative and the core structure in the presence of a suitable catalyst, such as piperidine or an acid catalyst.

    Attachment of the trifluoromethylphenoxy group: This step involves a nucleophilic substitution reaction between the trifluoromethylphenol and a suitable leaving group on the core structure, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biological processes. Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer research and infectious diseases.

Medicine

In medicine, this compound may have potential therapeutic applications due to its unique structure and biological activity. It could be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure and functional groups make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-13-acetyl-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a rigid core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

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